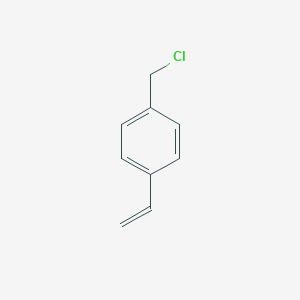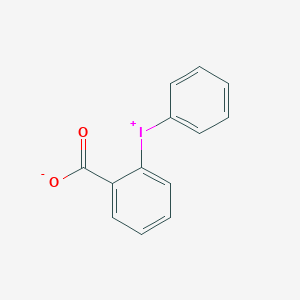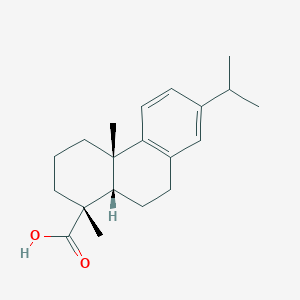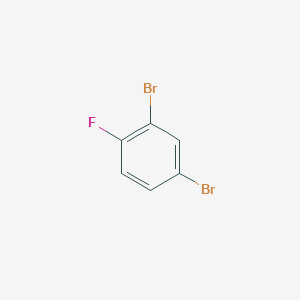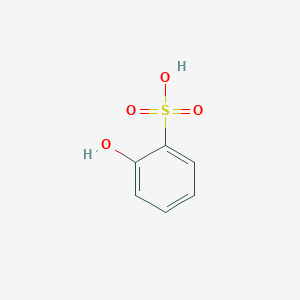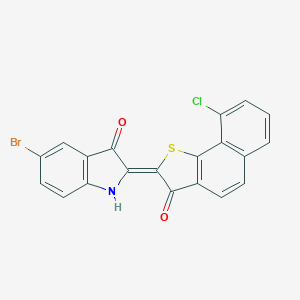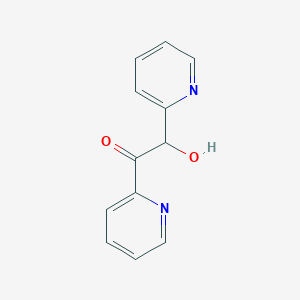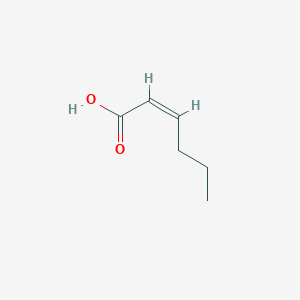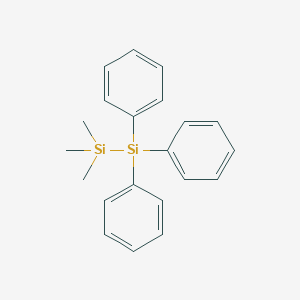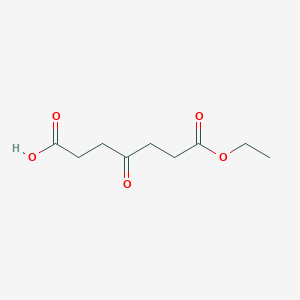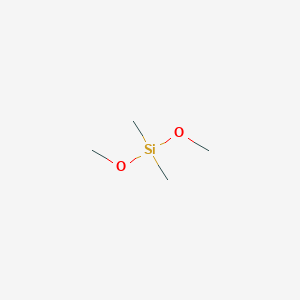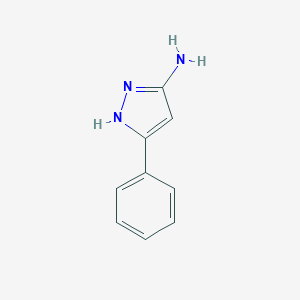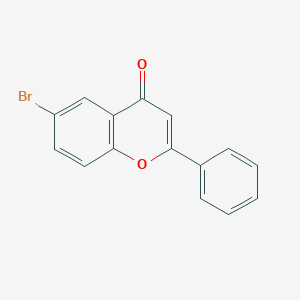
6-ブロモフラボン
概要
説明
6-Bromo-2-phenyl-chromen-4-one, also known as 6-bromoflavone, is a mononuclear halogenated flavone. This compound belongs to the class of oxygen-containing heterocycles and is characterized by a chromen-4-one framework. It is a significant structural entity in medicinal chemistry due to its broad spectrum of biological and pharmaceutical activities .
科学的研究の応用
6-Bromo-2-phenyl-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
生化学分析
Biochemical Properties
6-Bromoflavone has been shown to interact with the central benzodiazepine receptors, exhibiting a high affinity for these receptors . It is a member of a family of active flavonoids that have been found to possess a selective and relatively mild affinity for benzodiazepine receptors . These interactions suggest that 6-Bromoflavone plays a significant role in biochemical reactions, particularly those involving the central nervous system .
Cellular Effects
At the cellular level, 6-Bromoflavone has been found to influence cell function by modulating the activity of benzodiazepine receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on these cellular processes suggests that it may have potential therapeutic applications, particularly in the treatment of conditions related to the central nervous system .
Molecular Mechanism
The molecular mechanism of action of 6-Bromoflavone involves its binding interactions with benzodiazepine receptors . It has been suggested that 6-Bromoflavone acts as a full agonist at these receptors . This interaction can lead to changes in gene expression and can influence the activity of various enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromoflavone have been observed to change over time . For instance, it has been found that the compound’s induction of detoxification enzymes can vary depending on the concentration of the compound . This suggests that 6-Bromoflavone’s stability, degradation, and long-term effects on cellular function may be dose-dependent .
Dosage Effects in Animal Models
In animal models, the effects of 6-Bromoflavone have been found to vary with different dosages . For instance, at certain doses, 6-Bromoflavone has been shown to have anxiolytic effects . The specific threshold effects, as well as any toxic or adverse effects at high doses, may vary depending on the specific animal model used .
Metabolic Pathways
These interactions can influence metabolic flux and metabolite levels
Transport and Distribution
It is known that flavonoids can interact with different subcellular locations to influence biological activity . This suggests that 6-Bromoflavone may also interact with various transporters or binding proteins, influencing its localization or accumulation within cells and tissues .
Subcellular Localization
Given the known interactions of flavonoids with various subcellular locations , it is possible that 6-Bromoflavone may also be directed to specific compartments or organelles within the cell
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-phenyl-chromen-4-one can be achieved through various methods. One common approach involves the bromination of flavanone. Another method includes the synthesis from 2′-hydroxychalcone dibromide . The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents.
Industrial Production Methods: Industrial production of 6-Bromo-2-phenyl-chromen-4-one often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production.
化学反応の分析
反応の種類: 6-ブロモ-2-フェニルクロメン-4-オンは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤によって促進できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: 求核置換反応は一般的であり、臭素原子が他の求核剤に置き換わります。
一般的な試薬と条件:
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 塩基の存在下でのアミンやチオールなどの求核剤。
生成される主な生成物:
酸化: 対応するケトンまたはカルボン酸の生成。
還元: アルコールまたはアルカンの生成。
置換: 置換クロメン-4-オン誘導体の生成。
4. 科学研究における用途
6-ブロモ-2-フェニルクロメン-4-オンは、科学研究で幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤としての可能性とその生物学的巨大分子との相互作用について研究されています。
医学: 抗がん作用、抗炎症作用、抗菌作用の可能性について研究されています.
産業: 医薬品や農薬の開発に使用されています。
作用機序
6-ブロモ-2-フェニルクロメン-4-オンの作用機序は、さまざまな分子標的との相互作用に関与します。 DNA複製と細胞分裂に不可欠な酵素であるトポイソメラーゼIIを阻害することが示されています . この阻害は、癌細胞の増殖を阻害します。さらに、他の細胞経路と相互作用し、抗炎症作用や抗菌作用に寄与する可能性があります。
類似化合物:
- 6-ブロモ-3-(4-ブロモ-フェニル)-クロメン-2-オン
- 6-ブロモ-3-(2,4-ジニトロ-フェニル)-クロメン-2-オン
- 6-ブロモ-3-メチル-4H-クロメン-4-オン
比較: 6-ブロモ-2-フェニルクロメン-4-オンは、その特定の置換パターンにより独特であり、独特の生物学的活性を発揮します。 他の臭素化クロメン-4-オン誘導体と比較して、幅広い薬理効果を示し、医薬品化学における汎用性の高い化合物となっています .
類似化合物との比較
- 6-Bromo-3-(4-bromo-phenyl)-chromen-2-one
- 6-Bromo-3-(2,4-dinitro-phenyl)-chromen-2-one
- 6-Bromo-3-methyl-4H-chromen-4-one
Comparison: 6-Bromo-2-phenyl-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other brominated chromen-4-one derivatives, it exhibits a broader range of pharmacological effects, making it a versatile compound in medicinal chemistry .
特性
IUPAC Name |
6-bromo-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOZDKMXSPAATL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332792 | |
| Record name | 6-Bromoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218-80-0 | |
| Record name | 6-Bromoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-phenyl-(4H)-4-benzopyranone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-bromoflavone exert its anxiolytic effects?
A1: 6-Bromoflavone exerts its anxiolytic effects by binding to central benzodiazepine receptors (BZR). [, ] Specifically, it acts as a full agonist at these receptors, meaning it elicits the same maximal biological response as the endogenous ligand. [] BZRs are a subclass of GABAA receptors, which mediate the inhibitory effects of the neurotransmitter GABA in the brain. By binding to BZRs, 6-bromoflavone enhances the effects of GABA, leading to reduced neuronal excitability and anxiolytic effects. []
Q2: What is the structural characterization of 6-bromoflavone?
A2: 6-Bromoflavone is a synthetic derivative of flavone, a naturally occurring flavonoid.
Q3: How does the structure of 6-bromoflavone influence its activity at benzodiazepine receptors?
A3: The position of the bromine atom on the flavone skeleton is crucial for the binding affinity of 6-bromoflavone to benzodiazepine receptors. [] Research indicates that the presence of the bromine atom at the 6-position of the flavone ring is essential for high-affinity binding to the BZR. [] Modifying the flavone structure, such as introducing different substituents or changing their positions, can significantly impact the compound's affinity for BZRs and, consequently, its anxiolytic activity. [] This structure-activity relationship highlights the importance of specific structural features for optimal interaction with the target receptor.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


